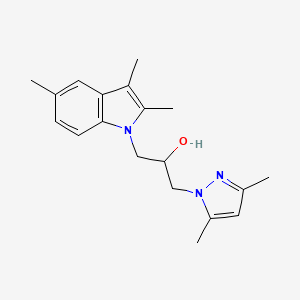

![molecular formula C21H29N3O4 B6499151 methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 952976-60-2](/img/structure/B6499151.png)

methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with piperidine moieties show a wide variety of biological activities. Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves the use of 2-pyridine derivatives of 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction analysis . The InChI code and key can also provide information about the molecular structure .Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight can be determined .Scientific Research Applications

Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial activity, which makes it useful for drug research. This compound has also been studied for its potential as an insect repellent and as a herbicide. Additionally, this compound has been studied for its potential applications in organic synthesis as a reagent for the preparation of various compounds.

Mechanism of Action

The mechanism of action of methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is not yet fully understood. However, it is believed that this compound acts by interfering with cell wall synthesis in bacteria, which leads to cell death. Additionally, this compound has been found to interfere with the metabolism of insects, which leads to their death.

Biochemical and Physiological Effects

This compound has been found to have antimicrobial activity, which makes it useful for drug research. Additionally, this compound has been found to have insecticidal and herbicidal properties. This compound has also been found to have anti-inflammatory and analgesic properties, which make it useful for treating pain and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it useful for synthesizing other compounds. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound has some limitations for laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively low bioavailability, making it difficult to use in drug research.

Future Directions

There are several potential future directions for methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate research. One potential direction is to further investigate its potential applications in drug research and organic synthesis. Additionally, further research could be done to investigate this compound’s mechanism of action and its potential applications in other fields. Additionally, further research could be done to investigate the potential toxicity of this compound and its potential interactions with other compounds. Finally, further research could be done to investigate the potential uses of this compound in agriculture and other industries.

Synthesis Methods

Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can be synthesized in a two-step process. First, a cyclopentylpiperidine derivative is synthesized in a reaction of methyl 4-bromobenzoate, 1-cyclopentylpiperidine, and sodium methoxide in methanol. This reaction is followed by a substitution reaction of the cyclopentylpiperidine derivative with methylformamidobenzoate in the presence of sodium hydroxide. The resulting product is this compound.

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[2-[(1-cyclopentylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-28-21(27)16-6-8-17(9-7-16)23-20(26)19(25)22-14-15-10-12-24(13-11-15)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVFOGWCWFTOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6499085.png)

![N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499093.png)

![N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499094.png)

![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)

![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)

![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499118.png)

![N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499120.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6499135.png)

![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)

![N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499154.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6499162.png)